An In-Depth Technical Guide to (5-methyl-1H-pyrazol-1-yl)acetic acid
An In-Depth Technical Guide to (5-methyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs. Its versatile structure allows for a wide array of substitutions, leading to diverse pharmacological activities. This guide focuses on a specific, yet important, derivative: (5-methyl-1H-pyrazol-1-yl)acetic acid. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, synthesizing foundational knowledge with practical insights to empower researchers in their scientific endeavors with this compound.
Core Compound Identification and Properties
(5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetic acid moiety.
Molecular Formula: C₆H₈N₂O₂[1][2]
Molecular Weight: 140.14 g/mol [1][2]
Physicochemical Properties
Precise experimental data for the physical properties of (5-methyl-1H-pyrazol-1-yl)acetic acid are not extensively documented in publicly available literature. However, data from closely related analogs and computational predictions can provide valuable estimates.
| Property | Value | Source/Justification |
| Melting Point | Not available | Experimental data for the specific compound is not readily available. A related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, has a melting point of 126-128 °C, suggesting the target compound is a solid at room temperature. |
| Boiling Point | Not available | As a solid with a relatively low molecular weight, it is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure. |
| Solubility | Not available | The presence of the carboxylic acid group suggests some solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt can form. Solubility in organic solvents will vary based on polarity. |
| pKa | Not available | The carboxylic acid moiety will have a pKa in the typical range for carboxylic acids (around 4-5), while the pyrazole ring will have a lower, more basic pKa. |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid is not widely published, a general and logical synthetic approach can be proposed based on established pyrazole chemistry.
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the target molecule, a plausible route is the reaction of 5-methylpyrazole with an appropriate two-carbon electrophile bearing a carboxylic acid or a precursor group. A more direct and likely successful approach is the N-alkylation of 5-methylpyrazole with a haloacetic acid ester, followed by hydrolysis.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate
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To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.
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Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.
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Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield ethyl (5-methyl-1H-pyrazol-1-yl)acetate.
Step 2: Hydrolysis to (5-methyl-1H-pyrazol-1-yl)acetic acid
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Dissolve the purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH, 2-3 eq).
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Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
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Remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.
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The product should precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer, and concentrate to yield the final product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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-CH₃ (pyrazole ring): A singlet around δ 2.2-2.4 ppm.
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-CH₂- (acetic acid side chain): A singlet around δ 4.8-5.0 ppm.
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Pyrazole ring protons (H3 and H4): Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm. The H4 proton is expected to be more upfield than the H3 proton.
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-COOH: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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-CH₃: An upfield signal around δ 10-15 ppm.
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-CH₂-: A signal around δ 50-55 ppm.
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Pyrazole ring carbons: Three signals in the aromatic region, with the C5 carbon (bearing the methyl group) being the most downfield, followed by C3 and then C4.
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-C=O: A downfield signal in the range of δ 170-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks around 2850-3150 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 140.
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Fragmentation: Expect a significant fragment corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 95. Further fragmentation of the pyrazole ring would also be observed.
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes pyrazole derivatives, including (5-methyl-1H-pyrazol-1-yl)acetic acid, attractive starting points for drug discovery programs.
While specific, marketed drugs containing the (5-methyl-1H-pyrazol-1-yl)acetic acid moiety are not identified, its structural motifs are present in a variety of biologically active compounds. The acetic acid side chain provides a handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.
Potential therapeutic areas where this scaffold could be explored include:
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Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The combination of the pyrazole ring, known for its presence in anti-inflammatory compounds, with a carboxylic acid group makes this an interesting scaffold for investigating new anti-inflammatory agents.[3]
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Anticancer agents: Pyrazole derivatives have shown promise as anticancer agents through various mechanisms.[3]
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Antimicrobial and Antifungal agents: The pyrazole nucleus is a component of some antimicrobial and antifungal compounds.
The general workflow for exploring the therapeutic potential of (5-methyl-1H-pyrazol-1-yl)acetic acid would involve its synthesis and subsequent derivatization, followed by screening in relevant biological assays.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent inhalation of dust or vapors, and avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Based on the MSDS for a related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, the following hazards may be anticipated:
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Harmful if swallowed.
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Causes serious eye irritation.
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Conclusion
(5-methyl-1H-pyrazol-1-yl)acetic acid represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive candidate for the generation of novel compound libraries. Further research is warranted to fully characterize its physicochemical properties, biological activities, and safety profile. This guide provides a foundational framework to support and inspire such future investigations.
References
- Sigma-Aldrich. Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.
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2A Biotech. 2-(5-METHYL-1H-PYRAZOL-1-YL)ACETIC ACID. [Link]
- AK Scientific, Inc. Safety Data Sheet for 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
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Capot Chemical. MSDS of 2-(5-methyl-1H-pyrazol-3-yl)aceticacid. [Link]
- Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.

